N-(3-morpholin-4-ium-4-ylpropyl)-2-(2,4,6-trimethylphenoxy)acetamide;chloride
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Overview
Description
N-(3-morpholin-4-ium-4-ylpropyl)-2-(2,4,6-trimethylphenoxy)acetamide;chloride is a synthetic organic compound that features a morpholine ring, a propyl chain, and a trimethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-morpholin-4-ium-4-ylpropyl)-2-(2,4,6-trimethylphenoxy)acetamide;chloride typically involves the following steps:
Formation of the Morpholine Derivative: The morpholine ring is functionalized with a propyl chain through nucleophilic substitution reactions.
Attachment of the Trimethylphenoxy Group: The trimethylphenoxy group is introduced via etherification reactions.
Acetamide Formation: The acetamide moiety is formed through amide bond formation reactions, often using coupling reagents like EDCI or DCC.
Chloride Addition: The final step involves the addition of chloride to form the chloride salt of the compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
N-(3-morpholin-4-ium-4-ylpropyl)-2-(2,4,6-trimethylphenoxy)acetamide;chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the specific substitution reaction.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield oxidized derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-morpholin-4-ium-4-ylpropyl)-2-(2,4,6-trimethylphenoxy)acetamide;chloride would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3-morpholin-4-ium-4-ylpropyl)-2-(2,4,6-trimethylphenoxy)acetamide;chloride: can be compared with other morpholine derivatives and phenoxyacetamide compounds.
Morpholine Derivatives: Compounds with similar morpholine rings and propyl chains.
Phenoxyacetamide Compounds: Compounds with similar phenoxyacetamide structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Properties
CAS No. |
86746-02-3 |
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Molecular Formula |
C18H29ClN2O3 |
Molecular Weight |
356.9 g/mol |
IUPAC Name |
N-(3-morpholin-4-ium-4-ylpropyl)-2-(2,4,6-trimethylphenoxy)acetamide;chloride |
InChI |
InChI=1S/C18H28N2O3.ClH/c1-14-11-15(2)18(16(3)12-14)23-13-17(21)19-5-4-6-20-7-9-22-10-8-20;/h11-12H,4-10,13H2,1-3H3,(H,19,21);1H |
InChI Key |
VMLHFZYEHJOCLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC(=O)NCCC[NH+]2CCOCC2)C.[Cl-] |
Origin of Product |
United States |
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